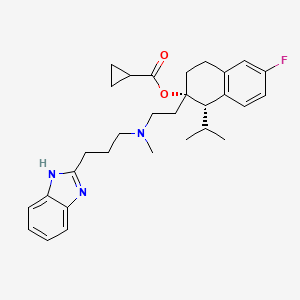

NNC-55-0396 Free base

Description

Contextualization as a Selective T-Type Calcium Channel Modulator in Research

NNC-55-0396 is recognized as a potent and selective blocker of T-type calcium channels, which are low-voltage activated (LVA) ion channels crucial for regulating cellular excitability and pacemaking. nih.govmdpi.com Unlike other calcium channel blockers, NNC-55-0396 exhibits a higher selectivity for T-type channels over high-voltage activated (HVA) channels. nih.govnih.gov This selectivity is a key attribute that makes it a valuable tool in research. For instance, while it has an acute half-maximal inhibitory concentration (IC50) of approximately 7 µM for recombinant Cav3.1 T-type channels, concentrations as high as 100 µM show no discernible effect on HVA currents in INS-1 cells. nih.govnih.gov This characteristic allows researchers to specifically investigate the physiological and pathophysiological roles of T-type calcium channels.

The compound's mechanism of action involves altering the steady-state inactivation of T-type calcium currents without affecting their voltage-dependent activation. nih.gov Its blocking effect is enhanced with high-frequency stimulation and can be partially mitigated by membrane hyperpolarization. nih.govnih.gov Interestingly, the effects of NNC-55-0396 are not easily reversed by washing it out of the experimental system, suggesting it may dissolve in or traverse the plasma membrane. nih.govnih.gov However, intracellular application of the compound does not block T-type calcium currents, indicating its site of action is not within the cytoplasm. nih.govnih.gov

Historical Development and Derivation from Mibefradil (B1662139) Analogues for Research Purposes

The development of NNC-55-0396 stemmed from the need for a more selective T-type calcium channel antagonist than its predecessor, mibefradil. nih.govnih.gov Mibefradil, while effective at blocking T-type channels, also inhibits HVA calcium channels due to an active metabolite produced by intracellular hydrolysis. nih.govnih.gov This lack of specificity complicated the interpretation of research findings.

To address this, researchers modified the structure of mibefradil. nih.govnih.gov Specifically, the metabolically vulnerable methoxy (B1213986) acetate (B1210297) side chain of mibefradil was replaced with a more stable cyclopropanecarboxylate (B1236923) group, resulting in the creation of NNC-55-0396. nih.gov This structural modification prevents the formation of the metabolite responsible for L-type calcium channel inhibition, thereby conferring greater selectivity for T-type channels. nih.govnih.gov As a derivative of mibefradil, NNC-55-0396 also possesses higher permeability across the blood-brain barrier. mdpi.comresearchgate.net

Significance of NNC-55-0396 in Preclinical Pharmacology and Mechanistic Research

The enhanced selectivity of NNC-55-0396 has made it an invaluable tool in preclinical pharmacology for dissecting the roles of T-type calcium channels in various disease models. Its ability to suppress tremor in animal models of essential tremor highlights its potential for studying neurological disorders. nih.gov

Furthermore, research has demonstrated the anti-cancer properties of NNC-55-0396. It has been shown to inhibit angiogenesis, the formation of new blood vessels that tumors need to grow, by suppressing hypoxia-inducible factor-1α (HIF-1α) signaling. nih.gov Studies have also revealed its ability to induce cell death (apoptosis) and cell cycle arrest in various cancer cell lines, including medulloblastoma, melanoma, and glioblastoma. mdpi.combiotech-spain.com In some instances, the anti-tumor effects of NNC-55-0396 appear to be independent of its T-type channel blocking activity, suggesting more complex mechanisms of action. biotech-spain.com

Recent studies have also explored its potential in cardiovascular and metabolic diseases. For example, NNC-55-0396 has been shown to reduce atherosclerosis by promoting cholesterol efflux from macrophages. nih.govnus.edu.sg Additionally, it has demonstrated a blood glucose-lowering effect in a mouse model of type 2 diabetes. elsevier.es These diverse preclinical findings underscore the significance of NNC-55-0396 as a chemical probe for understanding the multifaceted roles of T-type calcium channels and for exploring new therapeutic strategies.

Interactive Data Table: Preclinical Research Findings for NNC-55-0396

| Research Area | Model System | Key Findings |

| Neurology | Mouse models of essential tremor | Suppressed harmaline-induced tremor. nih.gov |

| Oncology | Glioblastoma xenograft model | Significantly suppressed tumor growth. nih.gov |

| Oncology | Medulloblastoma cells | Induced apoptosis and altered metabolism. mdpi.comoup.com |

| Oncology | Melanoma cells | Caused cell-cycle arrest. mdpi.com |

| Oncology | Gastric cancer cells (SNU-1) | Induced concentration-dependent cytotoxicity and apoptosis. researchgate.net |

| Cardiovascular | Atherosclerosis-prone mice (Ldlr-/-) | Diminished atherosclerotic lesion area and lipid deposition. nih.govnus.edu.sg |

| Metabolic Disease | db/db mice (model of type 2 diabetes) | Reduced fasting blood glucose levels. elsevier.es |

Structure

3D Structure

Properties

CAS No. |

357400-14-7 |

|---|---|

Molecular Formula |

C30H38FN3O2 |

Molecular Weight |

491.6 g/mol |

IUPAC Name |

[(1S,2S)-2-[2-[3-(1H-benzimidazol-2-yl)propyl-methylamino]ethyl]-6-fluoro-1-propan-2-yl-3,4-dihydro-1H-naphthalen-2-yl] cyclopropanecarboxylate |

InChI |

InChI=1S/C30H38FN3O2/c1-20(2)28-24-13-12-23(31)19-22(24)14-15-30(28,36-29(35)21-10-11-21)16-18-34(3)17-6-9-27-32-25-7-4-5-8-26(25)33-27/h4-5,7-8,12-13,19-21,28H,6,9-11,14-18H2,1-3H3,(H,32,33)/t28-,30-/m0/s1 |

InChI Key |

VHHVPDKNKPNKHY-JDXGNMNLSA-N |

SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F |

Isomeric SMILES |

CC(C)[C@H]1C2=C(CC[C@@]1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F |

Canonical SMILES |

CC(C)C1C2=C(CCC1(CCN(C)CCCC3=NC4=CC=CC=C4N3)OC(=O)C5CC5)C=C(C=C2)F |

Synonyms |

(1S,2S)-2-(2-(N-((3-benzimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl cyclopropanecarboxylate dihydrochloride (1S,2S)-2-(2-(N-((3-benzoimidazol-2-yl)propyl)-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl valeroate dihydrochloride NNC 55-0396 NNC-55-0396 |

Origin of Product |

United States |

Synthetic Strategies and Chemical Biology Research of Nnc 55 0396

Structural Design Principles and Analog Optimization

NNC-55-0396 was engineered as a structural analog of mibefradil (B1662139), a calcium channel antagonist known to inhibit both T-type and high-voltage-activated (HVA) Ca2+ channels. researchgate.netmdpi.comnih.gov The primary motivation for the development of NNC-55-0396 was to create a compound with enhanced selectivity for T-type calcium channels. nih.gov Research revealed that the inhibitory effect of mibefradil on HVA channels was not caused by the drug itself, but by an active metabolite. nih.govnih.gov This metabolite, (1S,2S)-2-(2-(N-[(3-benzoimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl hydroxy dihydrochloride (B599025) (dm-mibefradil), is formed when the methoxy (B1213986) acetate (B1210297) side chain of mibefradil is cleaved by intracellular enzymes. nih.gov

The core design principle behind NNC-55-0396 was to prevent this metabolic hydrolysis. researchgate.netnih.gov To achieve this, the chemically labile methoxy acetate side chain of mibefradil was replaced with a more stable cyclopropanecarboxylate (B1236923) group. nih.govnih.gov This structural modification resulted in a nonhydrolyzable analog, NNC-55-0396, which, by virtue of its stability, does not produce the metabolite responsible for potent HVA Ca2+ channel inhibition. researchgate.netnih.govnih.gov This strategic optimization rendered NNC-55-0396 significantly more selective for T-type Ca2+ channels compared to its parent compound, mibefradil. researchgate.netnih.gov Further optimization benefits included higher permeability across the blood-brain barrier and reduced interaction with cytochrome P450 enzymes compared to mibefradil. researchgate.netnih.gov

Methodological Approaches to NNC-55-0396 Synthesis for Research

The synthesis of NNC-55-0396 for research purposes is centered on the modification of its precursor, mibefradil. nih.gov The key synthetic step involves the substitution of the methoxy moiety in mibefradil's side chain with a cyclopropane (B1198618) group to form the cyclopropanecarboxylate ester. nih.gov This targeted modification creates the derivative NNC-55-0396, formally known as (1S,2S)-2-[2-[[3-(1H-Benzimidazol-2-yl)propyl]methylamino]ethyl]-6-fluoro-1,2,3,4-tetrahydro-1-(1-methylethyl)-2-naphthalenyl cyclopropanecarboxylate dihydrochloride. nih.govtocris.com While detailed, step-by-step synthetic protocols are not extensively published, the fundamental approach is an esterification reaction that attaches the stable cyclopropanecarboxylic acid to the core structure shared with mibefradil, thereby preventing the in vivo hydrolysis that affects the parent compound. nih.govnih.gov

Structure-Activity Relationship (SAR) Studies of NNC-55-0396 Derivatives

The primary structure-activity relationship (SAR) studies for NNC-55-0396 involve its direct comparison to its parent compound, mibefradil, highlighting the critical role of the ester side chain in determining channel selectivity and metabolic stability. researchgate.netmdpi.comnih.gov

The substitution of mibefradil's hydrolyzable methoxy acetate chain with the stable cyclopropanecarboxylate group in NNC-55-0396 is the defining structural modification. nih.govnih.gov This change directly prevents the formation of the HVA channel-blocking metabolite, drastically altering the compound's activity profile. researchgate.netnih.gov As a result, NNC-55-0396 demonstrates high selectivity for T-type calcium channels. tocris.com Specifically, it blocks recombinant CaV3.1 (α1G) T-type channels with an IC₅₀ value of approximately 6.8 to 7 μM. researchgate.nettocris.commedchemexpress.com In stark contrast, it shows no significant inhibitory effect on high-voltage-activated channels even at concentrations as high as 100 μM. researchgate.netnih.govtocris.com

Further SAR findings indicate that this side-chain modification also reduces the compound's interaction with metabolic enzymes. In studies using mouse liver microsomes, NNC-55-0396 was found to be a less potent inhibitor of cytochrome P450 enzymes than mibefradil. nih.gov For instance, the inhibition constant (Ki) for testosterone (B1683101) 6-β-hydroxylation (a marker for CYP3A4 activity) was 0.71 µM for NNC-55-0396, compared to 0.12 µM for mibefradil, indicating weaker inhibition by NNC-55-0396. nih.gov This reduced inhibition of human CYP3A4 is a favorable pharmacological characteristic. nih.gov

These findings underscore that the stability of the ester-linked side chain is the crucial structural determinant for the selective T-type calcium channel antagonism and improved metabolic profile of NNC-55-0396 compared to its derivatives and precursors like mibefradil. nih.govnih.gov

Molecular and Cellular Mechanistic Elucidation of Nnc 55 0396 Action

T-Type Calcium Channel Interactions and Subtype Selectivity Research (CaV3.1, CaV3.2)

NNC-55-0396, a structural analog of mibefradil (B1662139), demonstrates a pronounced selectivity for T-type calcium channels over high-voltage-activated (HVA) channels. nih.gov This selectivity is attributed to its modified structure, which prevents the formation of a metabolite that inhibits L-type calcium channels. nih.govresearchgate.net The compound is particularly effective in blocking CaV3.1 and CaV3.2 subtypes. researchgate.netmdpi.com

Research has established that NNC-55-0396 is a highly selective blocker of T-type calcium channels, exhibiting an IC50 value of 6.8 μM for CaV3.1 channels. medchemexpress.comtocris.comtargetmol.com In contrast, concentrations as high as 100 μM show no significant effect on HVA currents in INS-1 cells. nih.govresearchgate.nettocris.com This specificity makes it a valuable tool for studying the roles of T-type calcium channels. nih.gov The inhibitory action of NNC-55-0396 on T-type calcium currents is not easily reversed by washing the compound out, suggesting it may dissolve in or pass through the plasma membrane to exert its effects. nih.gov However, intracellular application of the compound does not block these currents, indicating its site of action is not cytoplasmic. nih.gov

Interactive Table: NNC-55-0396 Inhibitory Concentrations

| Channel Type | Subtype | Cell Line | IC50 Value | Reference |

|---|---|---|---|---|

| T-type Calcium Channel | CaV3.1 | HEK293 | ~7 µM | nih.gov |

| T-type Calcium Channel | CaV3.1 | - | 6.8 µM | medchemexpress.comtocris.comtargetmol.com |

| High-Voltage-Activated (HVA) Channels | - | INS-1 | > 100 µM | nih.govtocris.com |

Characterization of Voltage-Dependent Activation and Inactivation Modulation

NNC-55-0396's interaction with T-type calcium channels influences their gating properties. Studies have shown that the compound does not alter the voltage-dependent activation of these channels. researchgate.net However, it does modify the steady-state inactivation curve by changing its slope. researchgate.net This indicates that NNC-55-0396 affects the channels' ability to inactivate in a voltage-dependent manner.

The blocking effect of NNC-55-0396 is also dependent on the membrane potential and stimulus frequency. nih.gov Membrane hyperpolarization can partially reduce the block, while high-frequency stimulation enhances it. nih.govresearchgate.net This use-dependent and voltage-dependent blockade is a key characteristic of its mechanism. Furthermore, in some neuronal contexts, NNC-55-0396 has been observed to shift both the voltage-dependent activation and steady-state inactivation curves to the left, which can increase the number of available channels and potentially lower the threshold for neuronal firing. mdpi.com

Investigation of Downstream Signaling Pathway Modulation

The inhibition of T-type calcium channels by NNC-55-0396 triggers a cascade of effects on various intracellular signaling pathways. These downstream modulations are critical to understanding the compound's broader cellular impacts.

Hypoxia-Inducible Factor-1 Alpha (HIF-1α) Pathway Research

NNC-55-0396 has been shown to suppress the hypoxia-inducible factor-1 alpha (HIF-1α) signaling pathway, which is crucial for cellular adaptation to low oxygen conditions and is often overexpressed in cancer cells. nih.gov The compound inhibits HIF-1α expression through a dual mechanism involving both proteasomal degradation and inhibition of protein synthesis. nih.gov By targeting mitochondrial energy production, NNC-55-0396 suppresses the generation of mitochondrial reactive oxygen species (ROS), which are known to mediate the stabilization of HIF-1α. nih.govnih.gov This leads to a decrease in HIF-1α stability and synthesis, ultimately inhibiting processes like angiogenesis. nih.govnih.govmdpi.com Research indicates that NNC-55-0396 increases HIF-1α protein hydroxylation and degradation while also suppressing its de novo synthesis. mdpi.commdpi.com

Mitogen-Activated Protein Kinase (MAPK) Pathway Analysis (ERK1/2, JNK, p38)

The mitogen-activated protein kinase (MAPK) pathways, which include ERK1/2, JNK, and p38, are central to regulating a wide array of cellular processes. nih.govreactome.org Studies investigating the effect of NNC-55-0396 on these pathways have yielded varied results depending on the cell type and context. In some studies, particularly in the context of neural progenitor cells, short-term treatment with NNC-55-0396 did not lead to changes in the phosphorylation of ERK, JNK, or p38. biomolther.orgnih.gov However, other research in glioblastoma cells has shown that NNC-55-0396 can activate the JNK1 signaling pathway, which is a component of the IRE1α branch of the Unfolded Protein Response (UPR). researchgate.net This activation was linked to the compound's cytotoxic effects. researchgate.net Furthermore, in certain cancer cells, T-type calcium channel inhibition has been associated with the activation of p38-MAPK. biomolther.org

Protein Kinase B (AKT) and Glycogen Synthase Kinase 3 Beta (GSK3β) Phosphorylation Studies

The PI3K/AKT signaling pathway is a critical regulator of cell survival and proliferation. Research has demonstrated that NNC-55-0396 can rapidly decrease the phosphorylation of Protein Kinase B (AKT) at the Ser473 site within minutes of treatment in neural progenitor cells. biomolther.orgnih.gov This dephosphorylation occurs in a concentration-dependent manner. biomolther.orgnih.gov

As a well-known downstream target of AKT, Glycogen Synthase Kinase 3 Beta (GSK3β) is also affected. nih.gov The phosphorylation of GSK3β at Ser9, which is an inhibitory mark often mediated by AKT, is also reduced following treatment with NNC-55-0396. biomolther.orgnih.gov This suggests that the compound's effects on cell viability may be mediated through the AKT/GSK3β signaling axis, potentially leading to apoptosis. biomolther.orgnih.gov

Autophagy Pathway Modulation Research (LC3-II, p62/SQSTM1)

NNC-55-0396 has been shown to interfere with the macroautophagic process, particularly under hypoxic conditions, as observed in glioblastoma (GBM) research. researchgate.netnih.govnih.gov Studies on U-251 MG and A-172 glioblastoma cell lines revealed that treatment with NNC-55-0396 leads to an accumulation of the autophagosomal marker Microtubule-associated protein 1A/1B-light chain 3-II (LC3-II) and the autophagy chaperone p62/SQSTM1. researchgate.netresearchgate.net This accumulation suggests a blockage in the later stages of the autophagic flux. researchgate.netnih.gov

In a GBM-on-a-chip model, NNC-55-0396 was found to elevate the protein levels of p62 in the normoxic regions of the model. researchgate.net Further investigations using Western blot analysis in both U-251 MG and A-172 cell lines confirmed that NNC-55-0396, similarly to the V-ATPase inhibitor bafilomycin A1, induced a significant accumulation of both LC3-II and p62. researchgate.net Immunostaining experiments corroborated these findings, showing a marked increase in the number and size of p62 puncta in cells treated with NNC-55-0396. researchgate.net This body of evidence points towards NNC-55-0396 acting as an inhibitor of late-stage autophagy. researchgate.netnih.gov The mechanism behind this is thought to involve lysosomal dysfunction due to an increase in the internal pH of the lysosome, which in turn hinders the processing of pro-cathepsin-B. nih.gov

Interestingly, the induction of autophagy by NNC-55-0396 appears to be dependent on calcium signaling and the Unfolded Protein Response (UPR). nih.gov Silencing key components of these pathways, such as IRE1α, JNK1, or inhibiting Ca2+/IP3R signaling, was shown to prevent the cytoplasmic vacuolation associated with NNC-55-0396 treatment. nih.gov Furthermore, the silencing of ATG5, a crucial autophagy-related gene, was found to delay the cell death induced by NNC-55-0396, indicating that the initiation of the autophagic process plays a role in the compound's cytotoxic effects. nih.gov

Table 1: Effect of NNC-55-0396 on Autophagy Markers in Glioblastoma Cell Lines This table summarizes the observed changes in key autophagy-related proteins in glioblastoma cell lines following treatment with NNC-55-0396.

| Cell Line | Treatment | LC3-II Levels | p62/SQSTM1 Levels | Autophagic Flux | Reference |

|---|---|---|---|---|---|

| U-251 MG | NNC-55-0396 | Increased | Increased | Blocked | researchgate.netresearchgate.net |

| A-172 | NNC-55-0396 | Increased | Increased | Blocked | researchgate.netresearchgate.net |

Endoplasmic Reticulum Stress and Calcium Homeostasis Perturbations

A significant aspect of NNC-55-0396's mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the disruption of intracellular calcium (Ca2+) homeostasis. nih.govnih.govresearchgate.net In glioblastoma cells, cytotoxic concentrations of NNC-55-0396 have been found to paradoxically increase cytosolic calcium levels. researchgate.net This effect is attributed to the mobilization of calcium from the ER, the cell's primary calcium store. nih.govresearchgate.netresearchgate.net

The release of calcium from the ER is mediated through the activation of inositol (B14025) triphosphate receptors (IP3Rs). researchgate.netresearchgate.net Co-application of NNC-55-0396 with IP3R antagonists, such as Xestospongin-C or 2-Aminoethoxydiphenyl borate (B1201080) (2-APB), has been shown to minimize the increase in cytosolic calcium levels, confirming the involvement of this pathway. researchgate.net Chelation of calcium or inhibition of IP3Rs can prevent the cytotoxicity mediated by NNC-55-0396, indicating that the efflux of calcium from the ER is a direct cause of the induced cell death. researchgate.net

Cell Viability and Apoptosis Induction Mechanisms in Research Models

Effects on Cell Proliferation and Cell Cycle Progression

NNC-55-0396 has demonstrated significant anti-proliferative effects across a variety of cancer cell lines. wjgnet.comphysiology.orgbohrium.comd-nb.infomdpi.com This inhibition of cell proliferation is often linked to its ability to block T-type calcium channels, which are frequently overexpressed in cancerous cells and play a role in cell cycle progression. wjgnet.comphysiology.orgbohrium.commdpi.comaacrjournals.orgreading.ac.uk

In breast cancer cell lines such as MCF-7 and MDA-MB-231, NNC-55-0396 suppressed proliferation with IC50 values in the low micromolar range. wjgnet.com The specificity of this action was highlighted by the lack of a significant inhibitory effect on the non-cancerous prostate epithelial cell line RWPE-1, which does not express T-type Ca2+ channels. wjgnet.com Similarly, in mouse preadipocytes, NNC-55-0396 inhibited serum-induced cell proliferation. physiology.org

The mechanism underlying this anti-proliferative effect involves the arrest of the cell cycle. physiology.orgd-nb.infoaacrjournals.orgresearchgate.net Flow cytometry analysis has shown that treatment with NNC-55-0396 leads to an accumulation of cells in the G0/G1 phase and a corresponding decrease in the proportion of cells entering the S and G2/M phases. physiology.orgaacrjournals.org This suggests that NNC-55-0396 halts proliferating cells at the G1/S checkpoint. aacrjournals.org This cell cycle arrest has been observed in various cell types, including mouse preadipocytes and MCF-7 breast cancer cells. physiology.orgaacrjournals.org

Table 2: Effects of NNC-55-0396 on Cell Proliferation and Cell Cycle This table provides a summary of the observed effects of NNC-55-0396 on the proliferation and cell cycle of different cell lines as reported in various studies.

| Cell Line | Effect on Proliferation | Cell Cycle Phase Affected | Reference |

|---|---|---|---|

| MCF-7 (Breast Cancer) | Suppressed | G1/S Arrest | wjgnet.comaacrjournals.org |

| MDA-MB-231 (Breast Cancer) | Suppressed | Not Specified | wjgnet.commdpi.com |

| Mouse Preadipocytes | Inhibited | G0/G1 Arrest | physiology.org |

| Leukemia Cell Lines | Reduced | G1-S Phase Halt | d-nb.inforesearchgate.net |

| Medulloblastoma Cell Lines | Reduced | Not Specified | utas.edu.au |

| SNU-1 (Gastric Cancer) | Suppressed | Not Specified | researchgate.netcumhuriyet.edu.tr |

Induction of Apoptotic Cell Death Pathways in Specific Cell Lines

In leukemia cell lines, treatment with NNC-55-0396 resulted in a significant increase in apoptotic cells. nih.govd-nb.info This was also observed in SNU-1 gastric cancer cells, where the compound showed concentration-dependent cytotoxicity and a significant increase in apoptosis as measured by Annexin V assays. researchgate.netcumhuriyet.edu.tr The IC50 value for cytotoxicity in SNU-1 cells was calculated to be 4.17 µM. researchgate.netcumhuriyet.edu.tr

The apoptotic process induced by NNC-55-0396 is often linked to the disruption of calcium homeostasis and the induction of ER stress, as previously detailed. nih.govnih.govresearchgate.net In glioblastoma cells, the cytotoxicity of NNC-55-0396 is directly attributable to ER calcium efflux. researchgate.net Furthermore, in neural progenitor cells, treatment with NNC-55-0396 led to an increase in the expression of cleaved caspase-3, a key executioner of apoptosis, and a decrease in the anti-apoptotic protein Bcl-2. biomolther.org Similarly, in SH-SY5Y neuroblastoma cells, NNC-55-0396 was shown to reduce bupivacaine-induced apoptosis and caspase-3 expression. semanticscholar.org

In medulloblastoma cell lines, pharmacological inhibition of T-type calcium channels with NNC-55-0396 also led to a concentration-dependent induction of apoptosis. utas.edu.aunih.gov These findings collectively highlight the role of NNC-55-0396 in activating apoptotic pathways across diverse cancer cell types, contributing to its potential as an anti-cancer agent. nih.govnih.govresearchgate.netd-nb.inforesearchgate.netutas.edu.aucumhuriyet.edu.trnih.gov

Preclinical Pharmacological Investigation of Nnc 55 0396

In Vitro Pharmacological Characterization in Cellular Systems

Electrophysiological studies have been crucial in defining the interaction of NNC-55-0396 with its molecular target, the T-type calcium channels (CaV3). nih.gov Using patch-clamp techniques on Human Embryonic Kidney (HEK293) cells recombinantly expressing the human CaV3.1 T-type channel, researchers have characterized the compound's blocking mechanism. nih.gov

The block of the T-type calcium current by NNC-55-0396 exhibits voltage dependence, as it is partially diminished by hyperpolarization of the cell membrane. nih.gov Furthermore, the inhibitory effect is enhanced at higher stimulation frequencies, suggesting a use-dependent or state-dependent interaction with the channel. nih.gov An interesting characteristic of NNC-55-0396 is the irreversibility of its block upon washout from the recording chamber. nih.gov This suggests that the compound may dissolve into or pass through the plasma membrane to exert its effect. nih.gov However, direct intracellular perfusion of NNC-55-0396 did not block the T-type currents, indicating that a cytoplasmic route of action is unlikely. nih.gov

A key feature of NNC-55-0396 is its high selectivity for T-type (low-voltage-activated, LVA) calcium channels over high-voltage-activated (HVA) channels. nih.govtocris.com In studies using rat insulinoma (INS-1) cells, a concentration of 100 μM NNC-55-0396 had no discernible effect on HVA currents. nih.gov This selectivity is a significant advantage over its parent compound, mibefradil (B1662139), whose metabolite was found to cause potent inhibition of HVA calcium currents. nih.gov NNC-55-0396 was specifically designed with a cyclopropanecarboxylate (B1236923) chain instead of a methoxy (B1213986) acetate (B1210297) chain to prevent the formation of this metabolite, thus conferring its T-type selectivity. nih.gov

The functional activity and potency of NNC-55-0396 as a T-type calcium channel inhibitor have been quantified using various cell-based assays. These assays determine the concentration of the compound required to inhibit channel function by 50% (IC50).

In HEK293 cells stably expressing the human CaV3.1 channel subtype, NNC-55-0396 demonstrated an acute IC50 value of approximately 6.8 to 7 μM. nih.govtocris.comcaymanchem.com Further studies using a FLIPR (Fluorometric Imaging Plate Reader) calcium flux assay in transfected HEK293 cells provided a more detailed profile of its inhibitory activity across all three T-type channel isoforms. frontiersin.org

These results confirm that NNC-55-0396 is a pan-T-type channel inhibitor with low micromolar potency across the different subtypes. frontiersin.org Its cytotoxic effects have also been evaluated in cancer cell lines; for instance, in SNU-1 gastric cancer cells, NNC-55-0396 showed concentration-dependent cytotoxicity with an IC50 value of 4.17 µM. indexcopernicus.com

Table 1: Inhibitory Potency (IC50) of NNC-55-0396 on T-Type Calcium Channel Subtypes

| Cell Line | Channel Subtype | IC50 (µM) | Assay Method |

| HEK293 | CaV3.1 | ~7.0 nih.gov | Patch Clamp |

| INS-1 | CaV3.1 | 6.8 tocris.comcaymanchem.com | Electrophysiology |

| HEK293 | CaV3.1 | 2.3 frontiersin.org | FLIPR Calcium Flux Assay |

| HEK293 | CaV3.2 | 3.0 frontiersin.org | FLIPR Calcium Flux Assay |

| HEK293 | CaV3.3 | 8.6 frontiersin.org | FLIPR Calcium Flux Assay |

| SNU-1 Gastric Cancer Cells | Not specified | 4.17 indexcopernicus.com | XTT Cytotoxicity Assay |

Electrophysiological Studies and Ion Current Analysis

In Vivo Pharmacological Activity in Animal Models

The in vivo efficacy of NNC-55-0396 has been demonstrated in several rodent models, particularly those for essential tremor. nih.govresearchgate.net In the harmaline-induced tremor model in wild-type mice, NNC-55-0396 suppressed tremor significantly. nih.govnih.gov A dose of 12.5 mg/kg reduced harmaline-induced tremor by approximately 50%, while a 20 mg/kg dose achieved an 80% suppression. nih.gov In contrast, mibefradil at 12.5 mg/kg had no significant effect on the tremor. nih.govnih.gov

NNC-55-0396 was also effective in a genetic model of essential tremor, the γ-aminobutyric acid type A (GABAA) receptor subunit α1-null mouse. nih.govnih.gov In this model, a 20 mg/kg intraperitoneal dose of NNC-55-0396 suppressed tremor by about 50%, whereas the same dose of mibefradil had no effect. nih.gov

A critical aspect of the preclinical evaluation was the compound's tolerability and behavioral toxicity compared to mibefradil. nih.gov Gross observations in open-field tests did not reveal sedation or ataxia at doses below 200 mg/kg. nih.gov In the horizontal wire test, a measure of sedation and motor function, NNC-55-0396 was tolerated at doses an order of magnitude higher than mibefradil. nih.gov The maximal dose at which all mice passed the test was 200 mg/kg for NNC-55-0396, compared to 20 mg/kg for mibefradil. nih.gov Furthermore, in an inverted wire grid test, NNC-55-0396 ameliorated harmaline-induced deficits, whereas mibefradil exacerbated them. nih.govnih.gov This improved behavioral profile is attributed to its reduced interaction with metabolic enzymes. nih.gov In other studies, NNC-55-0396 has been shown to reduce atherosclerosis in LDL receptor knockout mice fed a high-cholesterol diet. nih.gov

The interaction of NNC-55-0396 with the cytochrome P450 (CYP) enzyme system has been a key area of investigation, largely to contrast it with mibefradil, which was withdrawn from the market due to significant drug-drug interactions mediated by CYP inhibition. unimib.it

Studies using mouse liver microsomes revealed that NNC-55-0396 is a significantly less potent inhibitor of CYP enzymes compared to mibefradil. nih.govnih.gov This is a critical finding, as it suggests a lower potential for drug-drug interactions. nih.gov For instance, harmaline (B1672942), used to induce tremor in animal models, is metabolized by CYP enzymes. nih.gov Mibefradil strongly suppresses harmaline metabolism, which likely contributes to the worsening motor performance seen in animals. nih.gov NNC-55-0396, being a weaker inhibitor, does not have this effect. nih.gov

The research also examined the inhibition of testosterone (B1683101) 6-β-hydroxylation, a marker for CYP3A enzyme activity. nih.gov NNC-55-0396 was found to be a less potent inhibitor of this process than mibefradil, further supporting its improved safety profile regarding metabolic interactions. nih.govnih.gov While NNC-55-0396 is a more potent inhibitor of human CYP2D6 than mibefradil, this is less of a concern in the rodent models studied, as mice and rats lack the CYP2D6 enzyme. nih.gov The reduced inhibition of CYP3A4 by NNC-55-0396 is considered a favorable characteristic. nih.gov

Table 2: Comparative Inhibition (Ki) of NNC-55-0396 and Mibefradil on Mouse Liver Microsomal Enzymes

| Enzyme Activity Assay | Inhibitor | Ki (µM) |

| Harmaline O-demethylation | NNC-55-0396 | 0.95 nih.govnih.gov |

| Mibefradil | 0.29 nih.govnih.gov | |

| Testosterone 6-β-hydroxylation (CYP3A activity) | NNC-55-0396 | 0.71 nih.govnih.gov |

| Mibefradil | 0.12 nih.govnih.gov |

Investigational Applications and Biological System Studies in Research Models

Research in Neurological Disorder Models

The role of T-type calcium channels in neuronal excitability has made NNC-55-0396 a compound of interest in models of several neurological conditions. mdpi.com

Essential Tremor Models (e.g., Harmaline-induced tremor, GABAA α1-null mice)

NNC-55-0396 has been studied for its potential to suppress tremors in established animal models of essential tremor. nih.govresearchgate.net In the harmaline-induced tremor model in mice, NNC-55-0396 demonstrated a significant reduction in tremor severity. nih.govfrontiersin.org One study found that at a dose of 12.5 mg/kg, it suppressed harmaline-induced tremor by approximately 50%, and at 20 mg/kg, the suppression increased to about 80%. nih.gov Another study reported that a 20 mg/kg dose of NNC-55-0396 attenuated harmaline-induced tremor by an average of 38.51%. frontiersin.org

In the GABAA α1-null mouse model of essential tremor, NNC-55-0396 has also shown efficacy. nih.govphysiology.org At a dose of 20 mg/kg, it was found to suppress tremor by approximately 50% in these mice. nih.gov In contrast, mibefradil (B1662139), a related T-type calcium channel blocker, did not show a significant effect on tremor in either the harmaline (B1672942) or the GABAA α1-null models at similar doses. nih.gov

| Essential Tremor Model | Compound | Key Findings |

| Harmaline-induced tremor | NNC-55-0396 | - 12.5 mg/kg suppressed tremor by ~50% nih.gov- 20 mg/kg suppressed tremor by ~80% nih.gov |

| GABAA α1-null mice | NNC-55-0396 | - 20 mg/kg suppressed tremor by ~50% nih.gov |

| Harmaline-induced tremor & GABAA α1-null mice | Mibefradil | - No significant effect on tremor at 12.5 mg/kg and 20 mg/kg respectively nih.gov |

Neuroprotection and Neuronal Excitability Research

The involvement of T-type calcium channels in neuronal firing patterns has led to research into NNC-55-0396's effects on neuronal excitability. mdpi.com T-type calcium channels are known to be involved in various physiological processes including neuronal excitability and neuroprotection. plos.org NNC-55-0396, as a selective inhibitor of these channels, has been used as a tool to explore these functions. mdpi.complos.org Studies have shown that T-type calcium channels contribute to the generation of low-threshold calcium spikes and burst firing in different types of neurons. mdpi.com By blocking these channels, NNC-55-0396 can modulate neuronal activity. For instance, in the anterior cingulate cortex (ACC), a brain region involved in pain perception, NNC-55-0396 has been shown to reduce the frequency of miniature excitatory postsynaptic currents and decrease neuronal firing. nih.govmdpi.com

Pain Management in Preclinical Nociceptive Models

NNC-55-0396 has been investigated in several preclinical models of pain. mdpi.comnih.gov T-type calcium channels, particularly the Cav3.2 subtype, are expressed in primary sensory neurons and are believed to play a role in transmitting pain signals. nih.govresearchgate.net Research has indicated that both NNC-55-0396 and mibefradil can prevent and reduce visceral nociceptive behaviors and cystitis-related bladder pain in rodent models. mdpi.com In a model of neuropathic pain induced by paclitaxel, both compounds also showed analgesic effects. mdpi.com Furthermore, in a chronic constriction injury model of neuropathic pain, microinjection of NNC-55-0396 into the anterior cingulate cortex produced analgesia. nih.gov

Parkinson's Disease Models and Subthalamic Nucleus Activity

In a rat model of Parkinson's disease, NNC-55-0396 has been studied for its effects on motor deficits and neuronal activity in the subthalamic nucleus (STN). nih.govnih.gov A key feature of Parkinson's disease is an increase in burst firing of neurons in the STN, and T-type calcium channels are thought to be necessary for this activity. nih.govnih.gov Research has shown that NNC-55-0396 can inhibit T-type Ca2+ currents in STN neurons. nih.govnih.gov In brain slices, NNC-55-0396 was effective in diminishing burst activity. nih.govnih.gov When administered directly to the STN in a rat model of Parkinson's, it was found to decrease in vivo burst activity and significantly reduce locomotor deficits. nih.govresearchgate.net In a rat model using tacrine (B349632) to induce tremors similar to those in Parkinson's disease, the centrally-penetrant NNC-55-0396 was shown to reduce tremor, whereas the non-CNS-penetrant mibefradil had no significant effect. wiley.com

Research in Cancer Biology Models

Beyond neurological disorders, NNC-55-0396 has been explored for its potential in cancer research, particularly in glioblastoma multiforme.

Glioblastoma Multiforme (GBM) Research (In Vitro and Xenograft Models)

NNC-55-0396 has been shown to have anti-cancer effects in both in vitro and in vivo models of glioblastoma multiforme (GBM). researchgate.netnih.govresearchgate.net In vitro studies using GBM cell lines and biopsy-derived cultures have demonstrated that NNC-55-0396 can induce cancer cell death. researchgate.net The mechanism of this cell death is linked to the activation of the IRE1α arm of the Unfolded Protein Response and an increase in cytosolic calcium levels through the activation of inositol (B14025) triphosphate receptors (IP3R). researchgate.net

In xenograft models, where human GBM cells are implanted into mice, NNC-55-0396 has been shown to significantly suppress tumor growth. nih.govresearchgate.net One of the proposed mechanisms for this is the inhibition of angiogenesis, the formation of new blood vessels that tumors need to grow. nih.gov NNC-55-0396 was found to suppress the stability of hypoxia-inducible factor-1α (HIF-1α), a key protein involved in tumor survival and angiogenesis, particularly in the hypoxic (low oxygen) regions of tumors. nih.govnih.govresearchgate.net

| GBM Research Model | Compound | Key Findings |

| In Vitro (GBM cell lines) | NNC-55-0396 | - Induces cell death by activating IRE1α and calcium signaling researchgate.net- Decreases levels of HIF-1α nih.govresearchgate.net |

| Xenograft Models | NNC-55-0396 | - Significantly suppressed glioblastoma tumor growth nih.govresearchgate.net- Inhibited tumor-induced angiogenesis nih.gov |

Medulloblastoma Research

Medulloblastoma, a prevalent malignant brain tumor in children, has been a focus of studies involving NNC-55-0396. nih.govutas.edu.au Research has shown that the T-type calcium channel inhibitor can impede the growth of medulloblastoma cells. nih.govresearchgate.net Studies using 3D assays identified NNC-55-0396 as a selective inhibitor of medulloblastoma cell proliferation. nih.gov Mechanistically, the compound has been observed to induce apoptosis and alter mitochondrial function in these cancer cells. utas.edu.aumdpi.com Specifically, it has been shown to inhibit the OXPHOS pathway, reduce ATP levels, dissipate the mitochondrial electrochemical potential gradient, and increase superoxide (B77818) production. utas.edu.au Furthermore, pharmacological inhibition with NNC-55-0396 has been found to reduce the invasive capabilities of medulloblastoma cells and decrease their resistance to the chemotherapeutic agent vincristine. utas.edu.au These effects, including the induction of apoptosis, were observed to be concentration-dependent. utas.edu.au

Gastric Cancer Cell Line Studies

In the context of gastric cancer, research has explored the cytotoxic and apoptotic effects of NNC-55-0396 on gastric cancer cell lines, such as SNU-1. researchgate.netcumhuriyet.edu.tr Studies have demonstrated that NNC-55-0396 exhibits concentration-dependent cytotoxicity against these cells, with a calculated half-maximal inhibitory concentration (IC50) of 4.17 µM. researchgate.netcumhuriyet.edu.tr The compound was also found to significantly increase apoptosis in SNU-1 cells. researchgate.netcumhuriyet.edu.tr These findings suggest that NNC-55-0396 induces its cytotoxic effects in gastric cancer cells primarily by promoting apoptosis. researchgate.netcumhuriyet.edu.tr

Colon Cancer Cell Line Studies

The potential of NNC-55-0396 as an anticancer agent has also been assessed in colon cancer cell lines, specifically HT-29. cumhuriyet.edu.trresearchgate.netsobiad.com In these studies, NNC-55-0396 demonstrated significant cytotoxic effects. cumhuriyet.edu.trresearchgate.netsobiad.com When applied to HT-29 cells, the compound caused over 90% cytotoxicity across a range of concentrations (80, 40, 20, and 10.5 µM) after 48 hours of treatment. cumhuriyet.edu.trresearchgate.netsobiad.com It has been suggested that its mechanism of action may involve the inhibition of the ERK pathway. cumhuriyet.edu.tr

Anti-Angiogenic Activity Research

Research has identified NNC-55-0396 as having anti-angiogenic properties through its interaction with the hypoxia-inducible factor-1α (HIF-1α) signal transduction pathway. nih.govproquest.comsemanticscholar.org The compound has been shown to suppress HIF-1α stability, thereby inhibiting tumor-induced angiogenesis both in vitro and in vivo. nih.gov This suppression is achieved by inhibiting protein synthesis in a dose-dependent manner and affecting mitochondrial reactive oxygen species-mediated HIF-1α expression. nih.gov These findings highlight a potential mechanism by which T-type calcium channel inhibitors like NNC-55-0396 can exert anticancer effects. nih.gov

Research in Cardiovascular and Metabolic Models

NNC-55-0396 has also been a subject of investigation in the context of cardiovascular and metabolic diseases.

Atherosclerosis Research via Cholesterol Efflux Modulation

In the field of cardiovascular research, NNC-55-0396 has been studied for its potential role in mitigating atherosclerosis. nih.govresearcher.liferesearchgate.net As a selective blocker of Cav3.1 T-type calcium channels, it has been shown to facilitate cholesterol efflux from macrophages and reduce intracellular cholesterol accumulation. nih.gov This effect is mediated by the upregulation of ABCA1 and ABCG1 expression, which is dependent on Liver X receptor α (LXRα). nih.gov In animal models, specifically high-cholesterol diet-fed LDL receptor knockout (Ldlr-/-) mice, administration of NNC-55-0396 resulted in a decrease in the area of atherosclerotic lesions and reduced lipid deposition. nih.govdbcls.jp These findings suggest that the anti-atherosclerotic effects of NNC-55-0396 are achieved by enhancing cholesterol efflux and inhibiting lipid accumulation. nih.gov

Glucose Regulation Research in Animal Models of Diabetes

NNC-55-0396 has been investigated for its effects on glucose regulation in animal models of diabetes. In db/db mice, a model for type 2 diabetes, NNC-55-0396 was shown to effectively reduce blood glucose levels. elsevier.es This hypoglycemic effect was not observed with L-type calcium channel blockers. elsevier.es The study also noted that the expression of T-type Ca2+ channel α-subunits Cav3.1 and Cav3.2 was significantly higher in the liver and brain tissues of db/db mice compared to control animals, potentially explaining the specific action of NNC-55-0396 in this model. elsevier.es While some research has explored its role in glucose-regulated calcium homeostasis in insulin-secreting cells, the precise mechanisms of its action in β-cell physiology are still under investigation. physiology.org

Interactive Data Tables

Table 1: Effects of NNC-55-0396 in Cancer Cell Line Studies

| Cancer Type | Cell Line | Key Findings | Reference |

| Medulloblastoma | D341 | Selective growth inhibitor, induces apoptosis, alters mitochondrial function. | nih.govutas.edu.au |

| Gastric Cancer | SNU-1 | Concentration-dependent cytotoxicity (IC50 = 4.17 µM), induces apoptosis. | researchgate.netcumhuriyet.edu.tr |

| Colon Cancer | HT-29 | >90% cytotoxicity at concentrations of 10.5-80 µM after 48 hours. | cumhuriyet.edu.trresearchgate.netsobiad.com |

Table 2: Investigational Applications of NNC-55-0396

| Research Area | Model | Mechanism/Effect | Reference |

| Anti-Angiogenesis | In vitro & In vivo | Suppression of HIF-1α signal transduction. | nih.govproquest.com |

| Atherosclerosis | Ldlr-/- mice | Increases cholesterol efflux, reduces atherosclerotic lesions. | nih.gov |

| Diabetes | db/db mice | Reduces blood glucose levels. | elsevier.es |

Research on Endothelial Function and Vascular Tone

NNC-55-0396, a selective blocker of T-type voltage-gated calcium channels (T-VGCCs), has been instrumental in research aimed at elucidating the role of these specific ion channels in the complex regulation of endothelial function and vascular tone. ebi.ac.uknih.govmedchemexpress.com Studies across various research models have utilized NNC-55-0396 to differentiate the contributions of T-type calcium channels from other ion channels, particularly the L-type calcium channels, in modulating blood vessel diameter.

Research in rat uterine radial arteries has shown that T-type calcium channels contribute to vasoconstriction. physiology.org In one study, after blocking TRPC3 and L-type calcium channels (with nifedipine), the subsequent application of NNC-55-0396 further inhibited phenylephrine (B352888) (PE)-induced constriction. physiology.org This effect was more pronounced in arteries from pregnant rats, where NNC-55-0396 abolished the remaining constriction, compared to a reduction in nonpregnant rats. physiology.org These findings suggest an augmented role for T-type channels in modulating uterine artery vasoconstriction during pregnancy. physiology.org

| Condition | Vessel Source | Effect of NNC-55-0396 on Residual Constriction |

|---|---|---|

| Combined TRPC3 and L-type Inhibition | Nonpregnant Rats | Reduced |

| Combined TRPC3 and L-type Inhibition | Pregnant Rats | Abolished |

Data derived from a study on rat uterine radial arteries, where the effect of T-type channel blockade with NNC-55-0396 was assessed following inhibition of TRPC3 and L-type calcium channels. physiology.org

Investigations into the role of endothelial nitric oxide (NO) have revealed that its absence can lead to vasospasm and action-potential-like spikes in small resistance arteries, an effect that is sensitive to NNC-55-0396. nih.govahajournals.org In rat mesenteric and coronary arteries where NO synthase was inhibited by L-NAME or asymmetric dimethylarginine (ADMA), NNC-55-0396 markedly depressed the enhanced vasoconstriction and blocked the transient depolarizing spikes. nih.govahajournals.orgahajournals.org This suggests that under conditions of endothelial dysfunction (i.e., reduced NO availability), T-type calcium channels play a crucial role in the development of vasospasm. nih.govahajournals.org NNC-55-0396 was also shown to block the associated intracellular calcium flashes in smooth muscle cells that occur after NO synthase inhibition. nih.govahajournals.org

| Artery Type | Condition | Observed Effect without NNC-55-0396 | Effect of NNC-55-0396 |

|---|---|---|---|

| Rat Mesenteric Artery | L-NAME (NO Synthase Inhibitor) + Phenylephrine | Transient depolarizing spikes, enhanced vasoconstriction | Blocked spikes, reduced vasoconstriction |

| Rat Coronary Artery | L-NAME (NO Synthase Inhibitor) | Transient depolarizing spikes, vasoconstriction | Reversed additional vasoconstriction |

| Rat Mesenteric Artery | ADMA (Endogenous NO Synthase Inhibitor) + Phenylephrine | Transient vascular smooth muscle spikes, enhanced vasoconstriction | Prevented spikes and enhanced vasoconstriction |

Summary of findings from studies investigating the role of T-type calcium channels in the vascular response to NO synthase inhibition in rat arteries. nih.govahajournals.orgahajournals.org

In human cerebral arteries, NNC-55-0396 demonstrated a modest, pressure-dependent vasodilator effect after the blockade of L-type calcium channels with nifedipine. rupress.org The peak vasodilator response to NNC-55-0396 occurred at intraluminal pressures of 40–60 mmHg. rupress.org This indicates that T-type calcium channels contribute to the myogenic tone of human cerebral arteries, although their role appears distinct from that of L-type channels which showed maximal vasodilation at higher pressures. rupress.org However, in rat middle cerebral arteries under basal conditions without other inhibitors, NNC-55-0396 did not significantly affect membrane potential or relax myogenic tone on its own. reading.ac.uk

Further research in pulmonary arteries from normoxic rats showed that NNC-55-0396 is a potent inhibitor of KCl-induced contraction. oup.com At a concentration of 10 µM, it completely abolished the contraction induced by 30 mM KCl and significantly reduced the contraction from 80 mM KCl by 70%. oup.com This inhibitory effect was also observed in the presence of an L-type channel blocker, confirming that T-VGCCs are involved in pulmonary vascular reactivity. oup.com

Advanced Research Methodologies and Computational Approaches

Homology Modeling and Molecular Dynamics Simulations of Channel Interactions

To understand the selective interaction of NNC-55-0396 with its targets, researchers employ sophisticated computational techniques like homology modeling and molecular dynamics (MD) simulations. These methods are crucial for visualizing and analyzing how the compound binds to ion channels at an atomic level, particularly when experimentally determined structures are unavailable.

Detailed research has focused on the interaction between NNC-55-0396 and T-type calcium channels (TCCs). nih.gov Since the crystal structures for human TCCs were not fully resolved, homology models for human CaV3.2 and CaV3.3 were created using the known structure of human CaV3.1 as a template. nih.gov These models serve as virtual receptors for docking studies.

Subsequent rigid docking tests and MD simulations were performed using these models to compare the binding of NNC-55-0396 with the less specific calcium channel blocker, mibefradil (B1662139). nih.gov The simulations revealed that while mibefradil showed inconsistent docking preferences across the four domains of the channel, NNC-55-0396 exhibited a distinct and unique binding pattern, specifically targeting domain II. nih.govresearcher.life Further MD simulations confirmed that the selective filter in the P-loop of domain II is a shared docking region for Ca²⁺ across all TCC structures, highlighting its importance. nih.gov These computational analyses suggest that the P-loop and segment six of domain II are critical for attracting specific antagonists like NNC-55-0396. nih.gov

The binding affinity and specific interacting amino acid residues have been predicted through these models. For instance, on the α1G TCC subtype, NNC-55-0396 is predicted to bind to asparagine (N2p952), whereas on the α1H subtype, it interacts with lysine (B10760008) (K3p1405). researchgate.net These findings help explain the compound's higher selectivity for T-type channels compared to other blockers. nih.gov

| Channel Subtype | Compound | Predicted Binding Site (Amino Acid) | Binding Domain | Predicted Binding Affinity (kcal/mol) |

|---|---|---|---|---|

| α1G (CaV3.1) | NNC-55-0396 | N2p952 | Domain II | -8.5 |

| α1G (CaV3.1) | Mibefradil | S4p1776 | Domain IV | -9.2 |

| α1H (CaV3.2) | NNC-55-0396 | K3p1405 | Domain III | -8.9 |

| α1H (CaV3.2) | Mibefradil | S4p1707 | Domain IV | -8.5 |

| α1I (CaV3.3) | NNC-55-0396 | L2p776 | Domain II | -9.1 |

| α1I (CaV3.3) | Mibefradil | N1s314 | Domain I | -8.7 |

Data sourced from studies utilizing homology modeling and molecular dynamics simulations. nih.govresearchgate.net

Organ-on-Chip Technology in Disease Modeling Research

Organ-on-a-chip (OOC) technology represents a significant leap forward from traditional two-dimensional cell cultures by creating microfluidic devices that mimic the complex three-dimensional architecture and microenvironment of human organs. nih.govresearchgate.net This approach allows for the study of disease pathophysiology and drug efficacy in a more physiologically relevant context. nih.govirblleida.org

In the context of NNC-55-0396 research, OOC technology has been validated for modeling glioblastoma (GBM), the most aggressive type of brain cancer. irblleida.org Researchers developed a "glioblastoma-on-a-chip" model that replicates key features of the tumor microenvironment. irblleida.orgresearchgate.net Glioblastomas are known to have distinct regions: a well-supplied periphery with ample oxygen and a central core that is hypoxic (lacking in oxygen), where cells adapt to survive under hostile conditions. irblleida.orgirblleida.org The microfluidic chip successfully simulates this by creating a hypoxic zone in the center of the cultured tumor mass and a normoxic zone at the periphery. nih.gov

This model was used to investigate the effects of NNC-55-0396 on glioblastoma cells. researchgate.net The study revealed that NNC-55-0396 has a predominant and specific effect on the hypoxic core of the tumor model. irblleida.orgnih.gov When the compound was introduced, it caused a significant increase in cell death specifically within this central hypoxic region, while cells in the normoxic periphery were not significantly affected. nih.gov This increased sensitivity to the drug in the hypoxic core was found to correlate with a reduction in the levels of HIF1-α, a transcription factor that helps cancer cells adapt to low-oxygen environments. researchgate.netnih.gov Furthermore, the research indicated that NNC-55-0396 interferes with the macroautophagic process, which cancer cells use to survive under stress. researchgate.net

| Experimental Parameter | Description / Finding |

|---|---|

| Model System | Microfluidic organ-on-chip device simulating a glioblastoma tumor. irblleida.orgresearchgate.net |

| Key Feature Replicated | Tumor microenvironment with a central hypoxic core and a normoxic periphery. nih.gov |

| Compound Tested | NNC-55-0396. nih.gov |

| Effect in Hypoxic Core | Significant increase in cancer cell death. nih.gov |

| Effect in Normoxic Periphery | No significant increase in cell death. nih.gov |

| Associated Molecular Change | Correlates with decreasing levels of HIF1-α in vitro. researchgate.net |

| Additional Mechanism | Blocks macroautophagy, indicated by increased LC3-II and p62/SQSTM1 levels. researchgate.net |

Data sourced from research utilizing organ-on-chip technology to model glioblastoma. irblleida.orgresearchgate.netnih.gov

High-Throughput Screening and Compound Library Applications in NNC-55-0396 Research

High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds for a specific biological activity. NNC-55-0396 is frequently utilized in these campaigns, both as a compound under investigation and as a reference blocker for certain ion channels. Its inclusion in various commercially available compound libraries facilitates its use in a wide range of research applications.

NNC-55-0396 is a component of multiple focused compound libraries, including:

Bioactive Compound Libraries medchemexpress.com

Calcium Channel Blocker Libraries medchemexpress.com

Neuronal Signaling Compound Libraries medchemexpress.comtargetmol.com

Anti-Cardiovascular Disease Compound Libraries medchemexpress.com

Membrane Transporter/Ion Channel Compound Libraries medchemexpress.com

These libraries are used by researchers to screen for new drug leads or to probe biological pathways. For example, in a screening effort to identify novel inhibitors of the cation channel of sperm (CatSper), a target for non-hormonal male contraception, NNC-55-0396 was used as a known, albeit non-specific, reference compound. frontiersin.orgresearchgate.net The HTS assay measured changes in intracellular calcium in human sperm, and results showed that NNC-55-0396 produced a strong, insurmountable inhibition of progesterone-induced calcium influx. researchgate.net

In another HTS study focused on identifying potential treatments for medulloblastoma, a type of brain cancer, a library of compounds was screened for their ability to inhibit cancer cell growth. mdpi.com The screen identified NNC-55-0396 as a compound that effectively decreased the substrate-independent growth of medulloblastoma cells in a clear, concentration-dependent manner. mdpi.com This highlights its potential application in oncology research beyond glioblastoma.

| HTS Campaign Target | Role of NNC-55-0396 | Key Finding |

|---|---|---|

| CatSper Channel Inhibitors | Reference Compound | Produced insurmountable inhibition of progesterone-induced Ca²⁺ influx in human sperm. researchgate.net |

| Medulloblastoma Growth Inhibitors | Screened Compound | Effectively inhibited substrate-independent growth of medulloblastoma cells in a concentration-dependent manner. mdpi.com |

| CatSper Inhibitor Discovery | Reference Compound / Pharmacological Tool | Noted as a non-specific CatSper inhibitor due to its primary action on T- and L-type Ca²⁺ channels. frontiersin.org |

Data sourced from HTS studies involving NNC-55-0396. frontiersin.orgresearchgate.netmdpi.com

Comparative Preclinical Analysis and Selectivity Profiling

Differentiation from Mibefradil (B1662139) and Other Calcium Channel Blockers in Research

A key distinction of NNC-55-0396 lies in its improved selectivity for T-type calcium channels over L-type (high-voltage-activated or HVA) calcium channels, a significant refinement compared to its predecessor, mibefradil. nih.govplos.org Mibefradil's inhibitory action on HVA calcium channels is attributed to a hydrolyzed metabolite, (1S,2S)-2-(2-(N-[(3-benzoimidazol-2-yl)propyl]-N-methylamino)ethyl)-6-fluoro-1,2,3,4-tetrahydro-1-isopropyl-2-naphtyl hydroxy dihydrochloride (B599025) (also known as dm-mibefradil or Ro 40-5966). nih.govnih.gov This metabolite is formed when the methoxy (B1213986) acetate (B1210297) side chain of mibefradil is cleaved by intracellular enzymes. nih.gov

To address this lack of selectivity, NNC-55-0396 was developed with a more stable cyclopropanecarboxylate (B1236923) group in place of the methoxy acetate chain, a modification designed to resist hydrolysis. nih.govnih.gov This structural change prevents the formation of the metabolite responsible for L-type channel inhibition, thereby making NNC-55-0396 a more selective T-type calcium channel blocker. nih.govnih.gov

Preclinical studies have consistently demonstrated this enhanced selectivity. For instance, while NNC-55-0396 effectively blocks recombinant CaV3.1 T-type channels with an IC50 of approximately 6.8 to 7 µM, concentrations as high as 100 µM show no significant effect on HVA currents in INS-1 cells. nih.govmedchemexpress.com This contrasts with mibefradil, which exhibits potent, albeit less selective, antagonism of T-type channels. nih.gov

Furthermore, NNC-55-0396 has been shown to be more selective for T-type over L-type calcium channels than other blockers like nicardipine (B1678738), which specifically targets L-type channels. elsevier.es In comparative studies, NNC-55-0396 mimicked the effects of mibefradil in certain models where T-type channel inhibition was the primary mechanism of action, while the L-type blocker nicardipine had no effect. elsevier.es This further underscores the differentiation of NNC-55-0396's activity profile. While both NNC-55-0396 and mibefradil can block CaV3.1 and CaV3.2 subtypes, NNC-55-0396 is noted for its lower non-specific effects on L-type calcium channels. mdpi.comresearchgate.net

Another important area of differentiation is the interaction with cytochrome P450 (CYP) enzymes. Mibefradil was withdrawn from the market due to significant drug-drug interactions arising from its potent inhibition of CYP3A4 and CYP2D6. nih.gov Preclinical research indicates that NNC-55-0396 has a more favorable profile in this regard. While both compounds inhibit CYP enzymes, NNC-55-0396 is a significantly less potent inhibitor of CYP3A4 compared to mibefradil. nih.gov Conversely, NNC-55-0396 shows greater inhibition of CYP2D6 at certain concentrations. nih.gov In studies using human liver microsomes, mibefradil was found to be a much stronger inhibitor of testosterone (B1683101) 6-β-hydroxylation (a marker of CYP3A4 activity) than NNC-55-0396. nih.gov

Interactive Table: Comparative Inhibitory Activity of NNC-55-0396 and Mibefradil

| Compound | Target | Cell Line | IC50 / Ki | Reference |

| NNC-55-0396 | CaV3.1 T-type channels | HEK293 | IC50: ~7 µM | nih.gov |

| NNC-55-0396 | HVA currents | INS-1 | IC50: > 100 µM | |

| Mibefradil | T-type channels | HEK293 | IC50: 10.1 µM | nih.gov |

| NNC-55-0396 | Harmaline (B1672942) O-demethylation | Mouse Liver Microsomes | Ki: 0.95 µM | nih.gov |

| Mibefradil | Harmaline O-demethylation | Mouse Liver Microsomes | Ki: 0.29 µM | nih.gov |

| NNC-55-0396 | Testosterone 6-β-hydroxylation | Mouse Liver Microsomes | Ki: 0.71 µM | nih.gov |

| Mibefradil | Testosterone 6-β-hydroxylation | Mouse Liver Microsomes | Ki: 0.12 µM | nih.gov |

Specificity and Off-Target Activity Research in Preclinical Contexts

The specificity of NNC-55-0396 has been a focal point of preclinical investigation, aiming to delineate its on-target effects on T-type calcium channels from potential off-target activities. As a highly selective T-type calcium channel blocker, it displays IC50 values of 6.8 μM for CaV3.1 T-type channels, with minimal impact on HVA currents in INS-1 cells at concentrations up to 100 μM. medchemexpress.comfishersci.no NNC-55-0396 is known to block both CaV3.1 and CaV3.2 channel subtypes. mdpi.combiomolther.org

Despite its high selectivity for T-type over L-type calcium channels, research suggests that some of the cellular effects observed with NNC-55-0396, particularly at higher concentrations, may be attributable to off-target actions. mdpi.com For instance, in some cancer cell lines, the concentrations of NNC-55-0396 required to induce cell death were higher than those needed to block T-type calcium channels, pointing towards potential off-target mechanisms. mdpi.com

One area of off-target activity that has been explored is the induction of endoplasmic reticulum (ER) stress. In glioblastoma cells, NNC-55-0396 has been shown to cause cell death by mobilizing calcium from the ER, which in turn activates the IRE1α (Inositol-Requiring Enzyme 1) branch of the unfolded protein response (UPR). mdpi.comresearchgate.net This effect appears to be independent of its T-type channel blocking activity. researchgate.net

In terms of other ion channels, while NNC-55-0396 was designed to avoid the L-type channel inhibition seen with mibefradil's metabolite, the broader off-target profile is an area of ongoing research. Mibefradil itself has been reported to inhibit other channels, including voltage-gated sodium channels and various potassium channels. mdpi.com While NNC-55-0396's structural modification mitigates the primary source of L-type channel activity, a comprehensive screening against a wide panel of ion channels and receptors is necessary to fully characterize its specificity.

Research into the cytochrome P450 enzyme profile of NNC-55-0396 has provided further insight into its off-target activities. As mentioned previously, it exhibits a different pattern of CYP enzyme inhibition compared to mibefradil. While it is a less potent inhibitor of CYP3A4, it does show inhibitory activity against CYP2D6. nih.gov This highlights that while more selective in one aspect, off-target interactions with metabolic enzymes still occur.

Interactive Table: Selectivity and Off-Target Profile of NNC-55-0396

| Target | Effect | Concentration | Cell/System | Reference |

| CaV3.1 T-type channels | Inhibition | IC50: 6.8 µM | HEK293 cells | medchemexpress.com |

| HVA calcium currents | No detectable effect | 100 µM | INS-1 cells | nih.gov |

| L-type calcium channels | Lower non-specific effects compared to mibefradil | Not specified | Not specified | mdpi.comresearchgate.net |

| CYP3A4 | 27% inhibition | 100 nM | Recombinant human enzyme | nih.gov |

| CYP2D6 | 55% inhibition | 100 nM | Recombinant human enzyme | nih.gov |

| IRE1α/UPR | Activation | Not specified | Glioblastoma cells | mdpi.comresearchgate.net |

Future Directions in Nnc 55 0396 Academic Research

Elucidating Novel Mechanistic Pathways

While NNC-55-0396 is well-characterized as a T-type calcium channel (TTCC) inhibitor, emerging research suggests its biological effects may not be exclusively linked to this action. mdpi.com Future investigations are focused on uncovering these alternative or downstream signaling pathways, which could reveal new therapeutic applications and provide a more complete picture of its molecular interactions.

In certain cancer models, particularly glioblastoma (GBM), the cytotoxic effects of NNC-55-0396 appear to be mediated by mechanisms independent of, or downstream from, TTCC blockade. researchgate.net Studies indicate that at cytotoxic concentrations, NNC-55-0396 can trigger the Unfolded Protein Response (UPR), specifically activating the IRE1α (Inositol-Requiring Enzyme 1α) arm. researchgate.net This activation leads to a paradoxical increase in cytosolic calcium, not from extracellular influx via TTCCs, but through mobilization from the endoplasmic reticulum (ER) via inositol (B14025) triphosphate receptors (IP3R). researchgate.netnih.gov This ER stress-induced calcium release is a critical step in initiating apoptosis. researchgate.net Silencing IRE1α has been shown to rescue cells from the death induced by NNC-55-0396, confirming the importance of this pathway. researchgate.net

Further research has detailed that this IRE1α activation subsequently engages JNK1 (c-Jun N-terminal kinase 1) and promotes the nuclear translocation of the pro-apoptotic factor CHOP. researchgate.net This cascade ultimately leads to apoptosis. researchgate.net Additionally, NNC-55-0396 has been found to induce autophagy downstream of the UPR and Ca2+ signaling, while also blocking the late stages of the process by causing lysosomal dysfunction. nih.gov

Another novel pathway identified involves the interaction of NNC-55-0396 with peroxisome biogenesis. In melanoma cells, NNC-55-0396 was found to disrupt the crucial interaction between the proteins PEX3 and PEX19, which is essential for the formation of peroxisomes. biorxiv.org This disruption points to an entirely new mechanism of action that is independent of calcium channel activity and could be exploited for therapeutic purposes. biorxiv.org

Collectively, these findings suggest that the anticancer effects of NNC-55-0396 in some contexts are due to off-target actions or complex downstream events rather than simple TTCC inhibition. mdpi.com Future research will likely focus on further dissecting these pathways, identifying additional molecular targets, and understanding how these mechanisms vary across different cell types and disease states.

Exploration of Combination Research Strategies in Preclinical Models

A significant avenue of future research for NNC-55-0396 lies in its use in combination with other therapeutic agents. The rationale for these strategies is often to achieve synergistic effects, overcome drug resistance, or target multiple pathological pathways simultaneously. Preclinical studies have already shown promise for such approaches, particularly in the context of cancer.

In preclinical melanoma models, for instance, researchers have explored combining NNC-55-0396 with MAPK inhibitors. thno.org The goal is to target both the primary oncogenic signaling pathway (MAPK) and the calcium signaling pathways modulated by NNC-55-0396 to enhance cell death and overcome resistance. thno.org Another combination strategy in melanoma involves the dual inhibition of the protein PEX3 (a target of NNC-55-0396) and UGCG, which has shown potential clinical benefit in therapy-resistant melanomas. biorxiv.org A triple therapy combining NNC-55-0396 with the ceramide synthase inhibitor PPMP and the BRAF inhibitor vemurafenib (B611658) (or its analogue PLX4720) has demonstrated potent induction of apoptosis in preclinical melanoma models. biorxiv.org

In glioblastoma research, the ability of NNC-55-0396 to reduce levels of Hypoxia-Inducible Factor-1α (HIF-1α) suggests it could be beneficially combined with chemotherapy agents like temozolomide. nih.govresearchgate.net By targeting the hypoxic core of tumors, NNC-55-0396 may increase the sensitivity of cancer cells to standard chemotherapy. researchgate.netresearchgate.net

The table below summarizes key preclinical combination strategies involving NNC-55-0396.

| Disease Model | Combination Agent(s) | Rationale & Observed Effects |

| Melanoma | Vemurafenib (MAPK inhibitor) + PPMP (Ceramide synthase inhibitor) | Potentiated vemu-induced apoptosis and efficiently eliminated drug-resistant cell populations in vitro and in vivo. biorxiv.org |

| Melanoma | Mibefradil (B1662139) (another TTCC inhibitor) | Used to study the role of T-type calcium channels in resistance to MAPK inhibitors. thno.org |

| Glioblastoma (GBM) | Temozolomide (Chemotherapy) | Suggested potential benefit due to NNC-55-0396's ability to lower HIF-1α levels, potentially increasing sensitivity to chemotherapy. researchgate.net |

Future research will likely expand on these findings, testing NNC-55-0396 in combination with a broader range of targeted therapies, immunotherapies, and standard chemotherapeutics across various cancer types.

Development of Advanced Preclinical Models for Enhanced Translational Research

To better predict the clinical potential of NNC-55-0396, research is moving beyond traditional 2D cell cultures and simple xenograft models toward more sophisticated systems that more accurately recapitulate human disease. These advanced preclinical models are crucial for improving the translational relevance of research findings.

One of the most promising developments is the use of patient-derived models, including patient-derived xenografts (PDXs) and patient-derived organoids (PDOs). nih.govresearchgate.net PDX models, where patient tumor tissue is implanted into immunodeficient mice, preserve the histological and molecular characteristics of the original tumor. nih.gov PDOs are three-dimensional (3D) cultures derived from patient tumors that can replicate the tumor's architecture and cell-cell interactions in vitro. researchgate.net These models maintain the heterogeneity of the original tumor and can be used for more accurate drug screening and biomarker identification. nih.govresearchgate.net

In the context of glioblastoma, "organ-on-a-chip" technology has been employed to study the effects of NNC-55-0396. researchgate.netrsc.org These microfluidic devices can model the tumor microenvironment, including the hypoxic core characteristic of GBM. researchgate.net Using a "GBM-on-a-chip" model, researchers found that NNC-55-0396 preferentially targets and induces cell death in the hypoxic zone of the tumor, an effect correlated with a reduction in HIF-1α levels. researchgate.net This type of advanced model allows for the investigation of drug effects in a more physiologically relevant context.

Future studies will increasingly rely on these advanced models to:

Test the efficacy of NNC-55-0396, alone and in combination, on a diverse range of patient-derived tumors. researchgate.net

Identify predictive biomarkers that could indicate which patients are most likely to respond to treatment.

Investigate mechanisms of resistance in a setting that mirrors the complexity of a human tumor.

The use of humanized mouse models, where a human immune system is engrafted into mice bearing patient-derived tumors, will also be critical for evaluating how NNC-55-0396 might interact with the immune system and for testing combinations with immunotherapies. nih.gov

Further Characterization of Subtype-Specific Effects

NNC-55-0396 is known as a T-type calcium channel blocker, but the TTCC family consists of three distinct subtypes: CaV3.1 (encoded by the CACNA1G gene), CaV3.2 (CACNA1H), and CaV3.3 (CACNA1I). biomolther.org These subtypes have different patterns of expression and may play different roles in physiology and disease. While NNC-55-0396 is considered a selective TTCC blocker compared to high-voltage-activated (HVA) calcium channels, its precise selectivity profile across the three T-type subtypes is an area for more detailed characterization. tocris.commedchemexpress.comnih.gov

Initial studies reported an IC50 value of approximately 6.8 to 7 µM for blocking recombinant CaV3.1 channels. tocris.commedchemexpress.comresearchgate.net Other research indicates that it can also block CaV3.2 currents at similar concentrations. biomolther.orgresearchgate.net Some reports describe it as blocking CaV3.1 and CaV3.2 more effectively than CaV3.3. mdpi.combiomolther.org However, a comprehensive, side-by-side comparison of its potency against all three subtypes under identical experimental conditions is often lacking in the literature, making direct comparisons difficult. researchgate.net

The table below compiles reported inhibitory activities of NNC-55-0396 on T-type calcium channel subtypes.

| Channel Subtype | Reported IC₅₀ / Activity | Cell System | Reference |

| CaV3.1 (α1G) | IC₅₀ ~6.8 µM | INS-1 cells | tocris.commedchemexpress.com |

| CaV3.1 (α1G) | IC₅₀ ~7 µM | HEK293 cells | nih.govresearchgate.net |

| CaV3.2 (α1H) | Blocks at similar concentrations to CaV3.1 | Various | biomolther.orgresearchgate.net |

| CaV3.3 (α1I) | Less potently blocked than CaV3.1 and CaV3.2 | Inferred from studies | mdpi.combiomolther.org |

| HVA Channels | No detectable effect at 100 µM | INS-1 cells | tocris.comresearchgate.netnih.gov |

Future research directions will focus on:

Performing detailed electrophysiological studies to precisely determine the IC50 values of NNC-55-0396 for all three human T-type channel subtypes under standardized conditions.

Investigating whether the compound's effects on downstream signaling pathways, such as the UPR, are dependent on the blockade of a specific TTCC subtype. researchgate.net

A clearer understanding of subtype selectivity will be crucial for interpreting experimental results and for guiding the development of next-generation TTCC blockers with potentially improved efficacy and side-effect profiles.

Q & A

Basic: What are the standard protocols for synthesizing and characterizing NNC-55-0396 Free base?

Answer:

Synthesis protocols for this compound typically involve multi-step organic reactions, such as nucleophilic substitutions or coupling reactions, followed by purification via column chromatography or recrystallization. Characterization requires:

- Nuclear Magnetic Resonance (NMR) for structural confirmation (e.g., H, C spectra).

- High-Performance Liquid Chromatography (HPLC) to verify purity (>95% recommended for pharmacological studies) .

- Mass Spectrometry (MS) to validate molecular weight.

For reproducibility, document reaction conditions (temperature, solvent, catalyst) and ensure raw data (e.g., chromatograms, spectra) are archived in supplementary materials .

Advanced: How can researchers resolve contradictions in reported IC50 values for NNC-55-0396 across different studies?

Answer:

Discrepancies in IC50 values may arise from methodological variability. To address this:

- Replication Studies : Repeat experiments under identical conditions (cell lines, buffer pH, temperature) to isolate variables .

- Meta-Analysis : Systematically compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding factors (e.g., assay interference) .

- Standardization : Adopt consensus protocols (e.g., FLIPR assays for calcium flux measurements) to minimize inter-lab variability .

Report negative results and contextualize findings within experimental parameters (e.g., ion channel subtype specificity) .

Basic: What in vitro assays are commonly used to assess the biological activity of NNC-55-0396?

Answer:

Key assays include:

- Patch-Clamp Electrophysiology : To measure T-type calcium channel inhibition in transfected HEK293 cells .

- Fluorescent Dye-Based Assays : E.g., Fura-2 AM for intracellular calcium quantification .

- Radioligand Binding Studies : Competitive binding assays using H-labeled antagonists to determine receptor affinity .

Ensure negative controls (e.g., vehicle-only treatments) and statistical power calculations are included in experimental design .

Advanced: What strategies optimize experimental designs for evaluating NNC-55-0396's selectivity against off-target ion channels?

Answer:

To assess selectivity:

- Panel Screening : Test against a broad range of ion channels (e.g., Nav, Kv, TRP families) using automated platforms .

- Dose-Response Curves : Compare IC50 values across targets; a ≥10-fold selectivity ratio is typically considered significant .

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions and guide mutagenesis studies .

Include positive controls (e.g., mibefradil for T-type channels) and validate findings with orthogonal assays (e.g., whole-cell vs. single-channel recordings) .

Basic: How should stability studies of NNC-55-0396 be designed under varying physiological conditions?

Answer:

Stability protocols should evaluate:

- pH-Dependent Degradation : Incubate compound in buffers (pH 2–9) at 37°C, analyzing degradation via HPLC at timed intervals .

- Thermal Stability : Store samples at -20°C, 4°C, and room temperature for 1–6 months, monitoring purity changes .